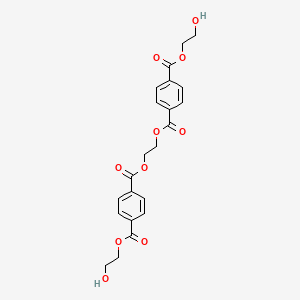

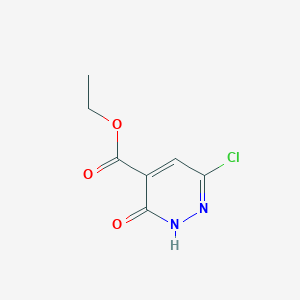

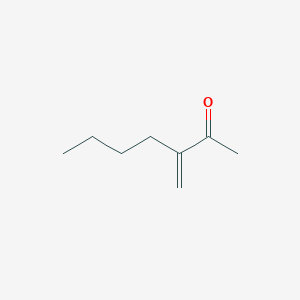

![molecular formula C10H10ClN3 B1337705 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline CAS No. 895930-04-8](/img/structure/B1337705.png)

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline” is a compound that belongs to the class of pyrazoles, which are five-membered heterocycles . Pyrazoles and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of numerous methodologies . Pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole nucleus in different structures, leading to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis

Pyrazoles have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Applications De Recherche Scientifique

Antitubercular Agent Development

The pyrazole moiety, which is part of the compound “3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline”, has been explored for its potential in antitubercular therapy. Compound VIII, a derivative with a similar structure, was designed through in silico methods and evaluated experimentally for its anti-tubercular properties .

Multicomponent Synthesis Methods

Pyrazole derivatives have been synthesized using one-pot, multicomponent methods starting from primary alcohols. This approach could potentially be applied to synthesize derivatives of “3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline” for various applications .

Antimalarial Activity

Compounds bearing the pyrazole group have been reported to exhibit antimalarial activity. A study reported the synthesis of a compound structurally related to “3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline” and its subsequent evaluation for antimalarial efficacy .

Antileishmanial and Antimalarial Evaluation

Pyrazole-bearing compounds are recognized for their pharmacological effects, including antileishmanial and antimalarial activities. Hydrazine-coupled pyrazoles have been synthesized and assessed for these activities, suggesting potential research applications for “3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline” in this field .

Mécanisme D'action

Target of Action

It’s worth noting that pyrazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit certain enzymes or interact with specific receptors, leading to changes in cellular processes .

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

The diverse biological activities of pyrazole derivatives suggest that they can induce a variety of molecular and cellular effects .

Orientations Futures

Pyrazoles and their derivatives continue to attract the attention of many researchers due to their diverse biological activities and potential therapeutic applications . Future research may focus on the development of new synthesis methods, the exploration of novel biological activities, and the design of more potent and selective pyrazole-based therapeutic agents .

Propriétés

IUPAC Name |

3-[(4-chloropyrazol-1-yl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPQLTNNMJBPOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=C(C=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

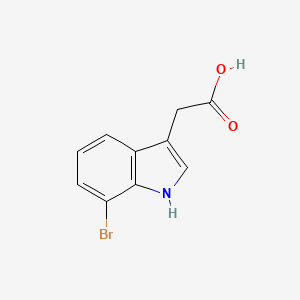

![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)

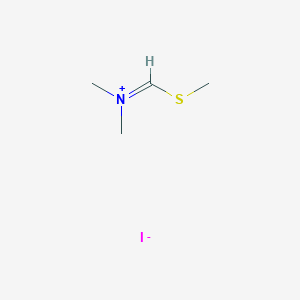

![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)

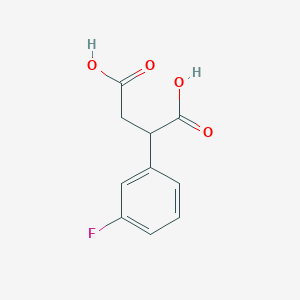

![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)